
(4-Ethyltetrahydrofuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyltetrahydrofuran-2-yl)methanamine is an organic compound that belongs to the class of amines It features a tetrahydrofuran ring substituted with an ethyl group at the 4-position and a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyltetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of Tetrahydrofuran Ring: The starting material, 4-ethyl-2-tetrahydrofuranone, is prepared through the cyclization of 4-ethyl-1,4-butanediol.
Amination Reaction: The 4-ethyl-2-tetrahydrofuranone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Amides, ureas, alkylated amines
Wissenschaftliche Forschungsanwendungen
(4-Ethyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Ethyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methyltetrahydrofuran-2-yl)methanamine
- (4-Methyltetrahydrofuran-2-yl)methanamine
- (2-Ethyltetrahydrofuran-2-yl)methanamine
Uniqueness
(4-Ethyltetrahydrofuran-2-yl)methanamine is unique due to the specific positioning of the ethyl group on the tetrahydrofuran ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different physical and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(4-ethyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
ARDXOAYJEPQKDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(OC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13318736.png)
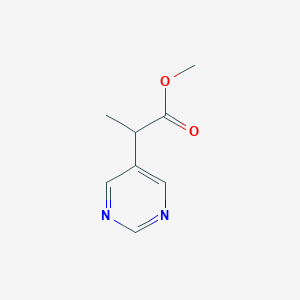
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)
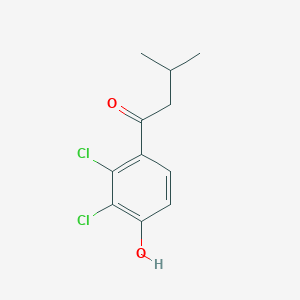
![1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13318762.png)
![tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13318763.png)

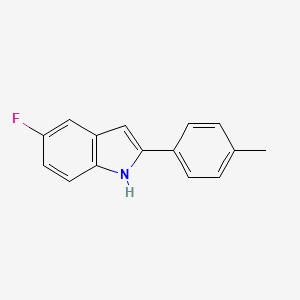

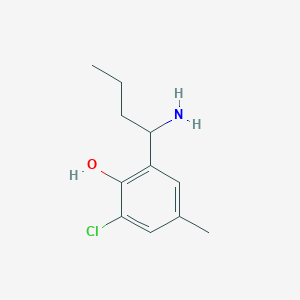
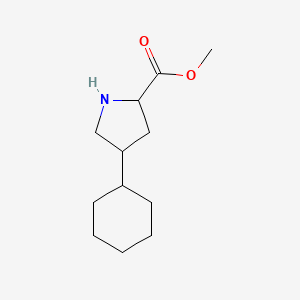
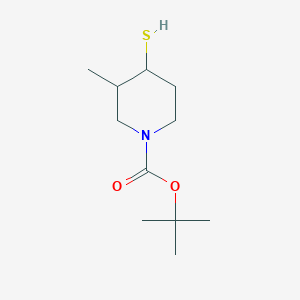
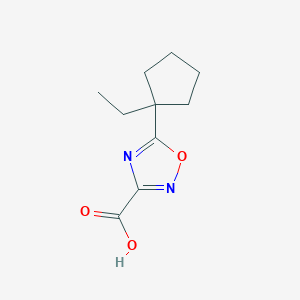
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)
